molecular formula C42H36O2P2 B14085404 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- CAS No. 101305-44-6

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)-

Cat. No.: B14085404
CAS No.: 101305-44-6
M. Wt: 634.7 g/mol
InChI Key: GSUVPPCKGSCVDJ-UHFFFAOYSA-N
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Description

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C42H36O2P2. This compound is characterized by the presence of two triphenylphosphoranylidene groups attached to a hexanedione backbone. It is primarily used in advanced chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- typically involves the reaction of hexanedione with triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While the industrial production methods for this compound are not widely documented, it is likely that the process involves scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler compounds, often involving the cleavage of the triphenylphosphoranylidene groups.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Hexanedione: A simpler analog without the triphenylphosphoranylidene groups.

    2,5-Hexanedione: Another analog with different positioning of the carbonyl groups.

    Triphenylphosphine: A related compound used as a ligand in coordination chemistry.

Uniqueness

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene groups, which impart specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

101305-44-6

Molecular Formula

C42H36O2P2

Molecular Weight

634.7 g/mol

IUPAC Name

2,5-bis(triphenyl-λ5-phosphanylidene)hexane-3,4-dione

InChI

InChI=1S/C42H36O2P2/c1-33(45(35-21-9-3-10-22-35,36-23-11-4-12-24-36)37-25-13-5-14-26-37)41(43)42(44)34(2)46(38-27-15-6-16-28-38,39-29-17-7-18-30-39)40-31-19-8-20-32-40/h3-32H,1-2H3

InChI Key

GSUVPPCKGSCVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C(=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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